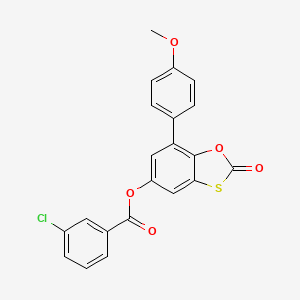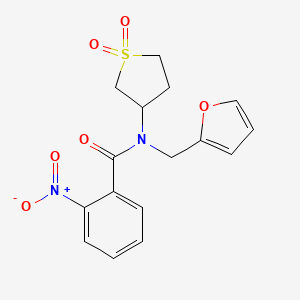![molecular formula C23H16O3 B11404662 4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B11404662.png)
4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core substituted with a naphthyl group and two methyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative. This reaction is often carried out in the presence of anhydrous tetra-n-butylammonium fluoride (TBAF) and N,N-dimethylformamide (DMF) as the solvent . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, as a neuropeptide Y Y5 receptor antagonist, the compound binds to the receptor and inhibits its activity, which can modulate various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-Tetrahydro-9-(3-hydroxy-1,4-dioxo-1H-dihydro-naphthalen-2-yl)-8-methoxy-3,3-dimethyl-1H-xanthen-1-one
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Uniqueness
4,9-Dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of both furochromene and naphthyl groups This combination of structural features imparts distinct chemical and physical properties, making it different from other similar compounds
Properties
Molecular Formula |
C23H16O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4,9-dimethyl-3-naphthalen-2-ylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C23H16O3/c1-13-9-19-22(14(2)10-20(24)26-19)23-21(13)18(12-25-23)17-8-7-15-5-3-4-6-16(15)11-17/h3-12H,1-2H3 |
InChI Key |
GMCILVHUEICTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-(4-chlorophenyl)ethyl]-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11404580.png)
![4-[4-(benzyloxy)phenyl]-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11404581.png)




![Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)-](/img/structure/B11404612.png)
![Dimethyl [2-(3,4-dimethoxyphenyl)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11404619.png)

![4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11404625.png)

![3-Ethyl 7-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11404643.png)


